molecular formula C9H9ClO4S B8783573 Methyl 4-chloro-3-(methylsulfonyl)benzoate CAS No. 157069-50-6

Methyl 4-chloro-3-(methylsulfonyl)benzoate

Cat. No. B8783573
Key on ui cas rn: 157069-50-6
M. Wt: 248.68 g/mol
InChI Key: NLPRXDKTULOVCK-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

4-chloro-3-(methylsulfonyl)benzoic acid (Enamine, 500 mg; 2.13 mmol; 1 eq.) was dissolved in MeOH (10 mL) The solution was cooled down to 0° C. Thionyl chloride (0.62 mL; 8.52 mmol; 4 eq.) was added dropwise.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[S:11]([CH3:14])(=[O:13])=[O:12].S(Cl)(Cl)=O.[CH3:19]O>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:19])=[O:7])=[CH:4][C:3]=1[S:11]([CH3:14])(=[O:12])=[O:13]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)S(=O)(=O)C
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.62 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C(=O)OC)C=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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